2-(3-chlorophenyl)-6-(trifluoromethyl)pyrimidin-4(3H)-one
Overview
Description
2-(3-chlorophenyl)-6-(trifluoromethyl)pyrimidin-4(3H)-one is a heterocyclic compound that features a pyrimidine ring substituted with a chlorophenyl group and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chlorophenyl)-6-(trifluoromethyl)pyrimidin-4(3H)-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chlorobenzaldehyde with trifluoromethylpyrimidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
2-(3-chlorophenyl)-6-(trifluoromethyl)pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The pyrimidine ring can be subjected to oxidation or reduction under specific conditions.
Coupling Reactions: The compound can engage in coupling reactions with other aromatic or heteroaromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or ethanol.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different substituents on the aromatic ring, while oxidation and reduction can modify the functional groups on the pyrimidine ring.
Scientific Research Applications
2-(3-chlorophenyl)-6-(trifluoromethyl)pyrimidin-4(3H)-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and organic semiconductors.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Industrial Applications: The compound is used as an intermediate in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(3-chlorophenyl)-6-(trifluoromethyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The chlorophenyl group can interact with hydrophobic pockets in proteins, contributing to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(3-chlorophenyl)-4(3H)-pyrimidinone: Lacks the trifluoromethyl group, which may affect its biological activity and physicochemical properties.
6-(trifluoromethyl)-2-phenylpyrimidin-4(3H)-one: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
Uniqueness
2-(3-chlorophenyl)-6-(trifluoromethyl)pyrimidin-4(3H)-one is unique due to the presence of both the chlorophenyl and trifluoromethyl groups, which confer distinct electronic and steric properties. These features enhance its potential as a versatile building block in synthetic chemistry and its efficacy in biological applications.
Properties
IUPAC Name |
2-(3-chlorophenyl)-4-(trifluoromethyl)-1H-pyrimidin-6-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClF3N2O/c12-7-3-1-2-6(4-7)10-16-8(11(13,14)15)5-9(18)17-10/h1-5H,(H,16,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOZCOHGHKUAMBS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NC(=CC(=O)N2)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClF3N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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